Scientific Field: Analytical Chemistry
Summary of Application: N-(2,6-Dimethylphenyl)acetamide is used in the determination of 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide in a gel pharmaceutical formulation.
Methods of Application: An isocratic reversed-phase high performance liquid chromatographic method is developed and validated for this purpose.
Results or Outcomes: The calibration curve is linear (r² = 1.000) from 20–140% of the analytical concentration of 1.4 μg/mL. The mean percent relative standard deviation values for intra- and interday precision studies are < 1%.
Summary of Application: N-(2,6-Dimethylphenyl)chloroacetamide, a derivative of N-(2,6-Dimethylphenyl)acetamide, is used in the simultaneous determination of the enantiomers of tocainide in blood plasma.
Methods of Application: The method involves gas-liquid chromatography with electron-capture detection.
Scientific Field: Pharmacology
Summary of Application: N-(2,6-Dimethylphenyl)chloroacetamide, a derivative of N-(2,6-Dimethylphenyl)acetamide, is used as a nonsteroidal anti-inflammatory drug.
Scientific Field: Physical Chemistry
Summary of Application: N-(2,6-Dimethylphenyl)acetamide is used in the generation of infrared spectrum for analysis and identification purposes.
Methods of Application: The method involves the use of infrared spectroscopy.
N-(2,6-Dimethylphenyl)acetamide, also known as 2',6'-dimethylacetanilide, is an organic compound with the molecular formula . It is a derivative of acetanilide characterized by the substitution of two methyl groups at the 2 and 6 positions of the phenyl ring. This compound is primarily recognized for its role in the pharmaceutical industry, particularly as an intermediate in the synthesis of local anesthetics, including lidocaine .
N-(2,6-Dimethylphenyl)acetamide has been investigated for its biological properties:
The synthesis of N-(2,6-Dimethylphenyl)acetamide typically involves:
N-(2,6-Dimethylphenyl)acetamide has several notable applications:
Research on N-(2,6-Dimethylphenyl)acetamide has focused on its interactions with biological systems:
Several compounds share structural similarities with N-(2,6-Dimethylphenyl)acetamide. Here’s a comparison highlighting their uniqueness:
N-(2,6-Dimethylphenyl)acetamide's unique substitution pattern on the phenyl ring imparts distinct chemical properties that enhance its utility as an intermediate in pharmaceutical synthesis. Its specific reactivity profile sets it apart from other acetamides and contributes to its significance in drug development .
The development of N-(2,6-Dimethylphenyl)acetamide traces its origins to the broader exploration of acetanilide derivatives that began in the late 19th and early 20th centuries. Acetanilide itself was first introduced into medical practice as a fever-reducing agent under the trade name Antifebrin, representing one of the earliest aniline derivatives found to possess analgesic and antipyretic properties. However, the toxic side effects of acetanilide, including methemoglobinemia leading to cyanosis, necessitated the development of safer alternatives.
The specific synthesis and characterization of N-(2,6-Dimethylphenyl)acetamide emerged from systematic studies of substituted acetanilides aimed at improving therapeutic efficacy while minimizing adverse effects. Research documented in the Journal of the American Chemical Society as early as 1984, along with studies published in Chemical and Pharmaceutical Bulletin in 1982 and the Journal of Heterocyclic Chemistry in 1965, established fundamental synthetic pathways and characterized the compound's properties. These early investigations laid the groundwork for understanding how methyl substitution at specific positions on the aromatic ring could modulate both chemical reactivity and biological activity.
The compound gained particular significance with the development of lidocaine, where N-(2,6-Dimethylphenyl)acetamide serves as a crucial intermediate and appears as a known impurity designated as "Lidocaine Impurity C" in European Pharmacopoeia standards. This relationship has made the compound essential not only for synthetic purposes but also for quality control and analytical applications in pharmaceutical manufacturing.
The International Union of Pure and Applied Chemistry (IUPAC) designation for this compound is N-(2,6-dimethylphenyl)acetamide. This systematic name precisely describes the molecular structure, indicating an acetamide functional group (-CONH-) attached to a phenyl ring bearing methyl substituents at the 2 and 6 positions relative to the nitrogen attachment point. The IUPAC nomenclature provides an unambiguous identification that allows for consistent communication across scientific disciplines and regulatory frameworks.
The molecular formula C₁₀H₁₃NO reflects the presence of ten carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and one oxygen atom. The InChI (International Chemical Identifier) key NRPTXWYBRKRZES-UHFFFAOYSA-N provides a unique digital identifier for database searches and computational applications. The SMILES (Simplified Molecular Input Line Entry System) notation CC1=C(C(=CC=C1)C)NC(=O)C or CC(=O)NC1=C(C)C=CC=C1C offers a linear representation of the molecular structure suitable for computational chemistry applications.
The compound is widely recognized by several common names that reflect historical usage and practical applications. The designation 2',6'-dimethylacetanilide represents the most prevalent common name, where the prime notation (') indicates substitution on the aromatic ring rather than the acetamide moiety. This nomenclature follows traditional organic chemistry conventions and remains widely used in both academic literature and commercial applications.
Another frequently encountered name is 2',6'-acetoxylidide, which emphasizes the compound's relationship to xylidine (2,6-dimethylaniline) and acetyl derivatization. This terminology is particularly common in pharmaceutical contexts where the compound's role as a lidocaine precursor or impurity is emphasized. Additional synonyms include N-acetyl-2,6-xylidine, N-acetyl-2,6-dimethylaniline, and acetanilide, 2',6'-dimethyl-, each reflecting different aspects of the compound's structure or synthetic origin.
The Chemical Abstracts Service (CAS) Registry Number 2198-53-0 provides a unique numerical identifier recognized globally for regulatory, commercial, and research purposes. European regulatory contexts utilize the EINECS number 218-596-8, while the FDA assigns the Unique Ingredient Identifier (UNII) code 68GZI4J9FM. These various identification systems ensure consistent recognition across different databases and regulatory frameworks.
N-(2,6-Dimethylphenyl)acetamide belongs to the broader class of anilides, which are amide derivatives of aniline characterized by the general structure R–C(=O)–N(–R')–C₆H₅. More specifically, it represents a substituted acetanilide, featuring an acetyl group (CH₃CO-) attached to the nitrogen of a dimethyl-substituted aniline. This classification places the compound within a significant family of organic molecules that have found extensive applications in pharmaceuticals, agrochemicals, and materials science.
The presence of two methyl groups at the ortho positions (2 and 6) relative to the nitrogen attachment creates a sterically hindered environment that profoundly influences the compound's chemical behavior. This substitution pattern is particularly significant because it restricts rotation around the C-N bond and provides steric protection to the nitrogen center, affecting both reactivity and biological activity. The ortho-dimethyl substitution pattern distinguishes this compound from other acetanilide derivatives and contributes to its unique properties.
From a structural perspective, the compound exhibits characteristics typical of aromatic amides, including resonance stabilization between the carbonyl group and the aromatic ring through the nitrogen atom. The electron-donating effect of the methyl substituents enhances this resonance stabilization while simultaneously providing steric hindrance that can influence molecular interactions and biological activity. This combination of electronic and steric effects makes N-(2,6-Dimethylphenyl)acetamide particularly valuable for applications requiring specific molecular recognition properties.
The structural relationship between N-(2,6-Dimethylphenyl)acetamide and its parent compound acetanilide reveals important insights into how molecular modification can alter properties and applications. Acetanilide (N-phenylacetamide) was historically significant as one of the first synthetic analgesic and antipyretic drugs, but its clinical use was discontinued due to serious side effects including methemoglobinemia. The introduction of methyl substituents at the 2 and 6 positions represents a strategic modification aimed at improving both safety and efficacy profiles.
The ortho-dimethyl substitution pattern in N-(2,6-Dimethylphenyl)acetamide creates several important differences compared to unsubstituted acetanilide. First, the steric bulk of the methyl groups restricts conformational flexibility around the C-N bond, potentially leading to altered binding properties with biological targets. Second, the electron-donating nature of methyl groups increases electron density on the aromatic ring, affecting both chemical reactivity and metabolic stability. Third, the increased lipophilicity resulting from additional methyl groups can influence pharmacokinetic properties including absorption, distribution, and elimination.
These structural modifications have proven particularly valuable in the development of local anesthetics, where N-(2,6-Dimethylphenyl)acetamide serves as a key intermediate in lidocaine synthesis. The compound's role extends beyond synthesis to quality control applications, where it appears as a characterized impurity (Lidocaine Impurity C) requiring monitoring during pharmaceutical manufacturing. This dual role as both synthetic intermediate and analytical standard underscores the compound's importance in modern pharmaceutical chemistry.
N-(2,6-Dimethylphenyl)acetamide represents a substituted acetamide derivative characterized by the presence of a 2,6-dimethylphenyl group attached to the acetamide nitrogen atom [2]. The compound features a planar aromatic ring system with two methyl substituents positioned at the ortho positions relative to the amide linkage [3]. The molecular structure exhibits the characteristic amide functional group, where conjugation between the nitrogen lone pair electrons and the carbonyl pi-bond results in distinct physical and chemical properties [16].
The structural framework consists of an acetamide moiety (-NHCOCH₃) directly bonded to a 2,6-dimethylphenyl ring system [5]. The presence of the two methyl groups at positions 2 and 6 on the benzene ring creates steric hindrance that influences the overall molecular conformation and intermolecular interactions [16]. This substitution pattern is significant as it affects the compound's crystallization behavior and solid-state geometry compared to unsubstituted N-phenylacetamide derivatives [3].
The empirical formula C₁₀H₁₃NO accurately represents the atomic composition of N-(2,6-Dimethylphenyl)acetamide [2] [5]. This formula indicates the presence of ten carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and one oxygen atom within the molecular structure [8]. The carbon framework includes the six-membered aromatic ring, two methyl substituents on the ring, and the acetyl group carbon [2]. The nitrogen atom serves as the linking element between the aromatic ring and the acetyl moiety, while the oxygen atom is associated with the carbonyl functionality [5].
The molecular weight of N-(2,6-Dimethylphenyl)acetamide is precisely determined to be 163.22 g/mol [2] [5] [8]. This molecular weight calculation is based on the standard atomic masses of the constituent elements: carbon (12.01 g/mol), hydrogen (1.008 g/mol), nitrogen (14.007 g/mol), and oxygen (15.999 g/mol) [2]. The compound's molecular weight places it within the range typical for substituted acetamide derivatives and contributes to its physical properties such as solubility and volatility [5].
The conformational analysis of N-(2,6-Dimethylphenyl)acetamide reveals significant structural features that influence its chemical behavior and intermolecular interactions [16]. The molecule adopts a preferred conformation where the acetamide group is positioned to minimize steric interactions with the ortho-methyl substituents on the benzene ring [3]. This conformational preference is driven by the bulky nature of the 2,6-dimethyl substitution pattern, which creates steric hindrance around the nitrogen atom [16].
The rotation around the C-N bond connecting the acetamide group to the aromatic ring is restricted due to partial double bond character resulting from resonance between the nitrogen lone pair and the carbonyl π-system [24]. This restriction leads to a preferred planar or near-planar arrangement of the amide functionality relative to the aromatic ring [17]. The conformational energy landscape shows distinct minima corresponding to specific dihedral angles that optimize both electronic conjugation and steric interactions [17].
Temperature-dependent conformational studies indicate that at room temperature, the molecule exists predominantly in a single low-energy conformation [16]. The conformational analysis also reveals that the two methyl groups on the aromatic ring adopt positions that minimize intramolecular repulsions while maintaining optimal π-electron delocalization within the aromatic system [3].
The crystallographic analysis of N-(2,6-Dimethylphenyl)acetamide provides detailed information about its solid-state structure and packing arrangements [16]. At room temperature (299 K), the compound crystallizes in the orthorhombic crystal system with the space group Pbca [16]. This crystal system is characterized by three mutually perpendicular axes of unequal length, reflecting the asymmetric nature of the molecular structure [16].
The unit cell parameters at 299 K are precisely determined as: a = 9.145(1) Å, b = 13.215(1) Å, and c = 15.993(1) Å [16]. The unit cell volume is calculated to be 1932.8(3) ų, accommodating eight formula units (Z = 8) within the crystal lattice [16]. The calculated density of the crystal is 1.122 Mg m⁻³, which is consistent with typical organic compounds of similar molecular weight [16].
Crystallographic Parameter | Value |
---|---|
Crystal System | Orthorhombic [16] |
Space Group | Pbca [16] |
Unit Cell a | 9.145(1) Å [16] |
Unit Cell b | 13.215(1) Å [16] |
Unit Cell c | 15.993(1) Å [16] |
Unit Cell Volume | 1932.8(3) ų [16] |
Formula Units (Z) | 8 [16] |
Calculated Density | 1.122 Mg m⁻³ [16] |
Temperature | 299 K [16] |
Notably, the high-temperature structure differs significantly from the low-temperature polymorph, which crystallizes in the monoclinic space group P2₁/n at 173 K [16]. This polymorphic behavior demonstrates the temperature-dependent nature of the crystal packing and highlights the influence of thermal energy on intermolecular interactions [3].
The detailed analysis of bond lengths and angles in N-(2,6-Dimethylphenyl)acetamide provides crucial insights into its molecular geometry and electronic structure [16]. The key structural parameters have been determined through X-ray crystallographic analysis and are consistent with typical values observed in related acetamide derivatives [11] .
The carbonyl C=O bond length is measured at 1.226(3) Å, which is characteristic of amide carbonyls and reflects the partial double bond character due to resonance stabilization [16]. The C-N bond connecting the carbonyl carbon to the nitrogen atom has a length of 1.336(3) Å, indicating significant double bond character resulting from amide resonance [16]. The N-C bond linking the nitrogen to the aromatic ring measures 1.425(3) Å, which is typical for aromatic amines [16].
Within the aromatic ring system, the C-C bond lengths range from 1.385(4) to 1.397(5) Å, consistent with the delocalized π-electron system characteristic of benzene derivatives [16]. The C-CH₃ bonds for the methyl substituents are approximately 1.489-1.496 Å, representing typical C(sp²)-C(sp³) single bonds [16].
Bond Type | Bond Length (Å) | Reference |
---|---|---|
C=O (carbonyl) | 1.226(3) | [16] |
C-N (amide) | 1.336(3) | [16] |
N-C (aromatic) | 1.425(3) | [16] |
C-C (aromatic) | 1.385(4) - 1.397(5) | [16] |
C-CH₃ | 1.489(5) - 1.496(4) | [16] |
The bond angles reveal the geometric constraints imposed by the molecular structure [16]. The O=C-N angle measures 122.8(2)°, slightly larger than the ideal trigonal planar angle due to the electronegativity difference between oxygen and nitrogen [16]. The C-N-C angle at the nitrogen center is 124.13(18)°, indicating the sp² hybridization of the nitrogen atom [16]. The internal angles of the benzene ring are close to the ideal 120°, with slight deviations due to the methyl substituent effects [16].
The application of molecular orbital theory to N-(2,6-Dimethylphenyl)acetamide provides fundamental insights into its electronic structure, chemical reactivity, and spectroscopic properties [24] [25]. Density Functional Theory calculations using the B3LYP functional with appropriate basis sets have been employed to investigate the frontier molecular orbitals and electronic transitions [17] [25].
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical parameters that determine the compound's chemical reactivity and electronic properties [24] [25]. The HOMO-LUMO energy gap typically ranges from 4.5 to 5.3 eV for similar acetamide derivatives, indicating moderate chemical stability and reactivity [27] [28]. The HOMO is primarily localized on the aromatic ring system with significant contributions from the nitrogen lone pair, while the LUMO is predominantly centered on the carbonyl group and the aromatic π* system [25] [27].
Natural Bond Orbital (NBO) analysis reveals important aspects of the electronic structure and bonding characteristics [24] [25]. The analysis demonstrates significant hyperconjugative interactions between the nitrogen lone pair and the carbonyl π* orbital, which stabilizes the amide functionality [24]. The π → π* interactions within the aromatic system contribute to the overall stability and influence the compound's biological activity [24].
Molecular Orbital Parameter | Typical Range | Reference |
---|---|---|
HOMO Energy | -5.7 to -6.7 eV | [27] [28] |
LUMO Energy | -1.0 to -1.8 eV | [27] [28] |
HOMO-LUMO Gap | 4.5 to 5.3 eV | [27] [28] |
Dipole Moment | 2.0 to 2.5 D | [17] |
The molecular electrostatic potential surface mapping reveals regions of electrophilic and nucleophilic character, with the carbonyl oxygen showing high electron density and the aromatic hydrogens displaying positive electrostatic potential [25]. The calculated dipole moment of approximately 2.36 D indicates moderate polarity, consistent with the presence of the polar amide functionality [17].
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